molecular formula C6H9O6Rh B1295764 Rhodium acetate CAS No. 26105-49-7

Rhodium acetate

Cat. No. B1295764
CAS RN: 26105-49-7
M. Wt: 280.04 g/mol
InChI Key: SVOOVMQUISJERI-UHFFFAOYSA-K
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Description

Rhodium Acetate Description and Synthesis Analysis

Rhodium acetate is a compound that plays a significant role in the field of catalysis, particularly in the synthesis of aromatic heterocycles and chiral drugs. The synthesis of rhodium acetate itself is not explicitly detailed in the provided papers, but its applications in catalytic processes are well documented. For instance, the rhodium(III)-complex Cp*RhCl(2) and its dicationic analogue [Cp*Rh(MeCN)(3)]SbF(6) have been utilized in the formation of indoles and pyrroles through C-H bond functionalization, which is a testament to the compound's versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of rhodium acetate is not directly discussed in the provided papers. However, the structure of rhodium complexes plays a crucial role in their reactivity and selectivity in various chemical reactions. For example, the use of chiral rhodium complexes derived from enantiopure phosphorus ligands has been instrumental in achieving high enantioselectivity in the hydrogenation of diverse alkene classes, which is vital for the production of chiral drugs .

Chemical Reactions Analysis

Rhodium acetate and related rhodium complexes are prominently featured in various chemical reactions. Rhodium(III)-catalyzed C-H activation/annulation with vinyl esters serves as an acetylene equivalent, enabling the synthesis of isoquinolones and heteroaryl-fused pyridones . Additionally, rhodium-catalyzed asymmetric allylic alkylation demonstrates the compound's ability to facilitate reactions with high enantioselectivity, producing branch alkylation products with excellent enantiomeric excess . The versatility of rhodium acetate is further exemplified in its catalysis of the stereocontrolled synthesis of dihydrofuran-3-imines and 2-tetrasubstituted saturated heterocycles from 1-sulfonyl-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodium acetate are indirectly inferred through its catalytic behavior in various reactions. For instance, rhodium(III)-catalyzed C-H allylation of electron-deficient alkenes with allyl acetates indicates the compound's ability to tolerate a broad range of functionalities and achieve excellent selectivity . The catalytic activity of rhodium acetate in the [4+3] annulation of N-Aryl-pyrazolidinones and propargylic acetates further demonstrates its utility in constructing complex heterocyclic compounds . Moreover, rhodium(II) acetate's role in the diastereoselective synthesis of epoxy- and epithio-bridged heterocycle-fused quinolizinone analogues showcases its stereoselective capabilities . Lastly, the intrinsic selectivity and structure sensitivity of rhodium catalysts in syngas conversion to C2+ oxygenates provide insight into the compound's chemical properties and its potential in synthetic liquid fuel production .

Scientific Research Applications

Catalytic Applications in Organic Chemistry

Rhodium(II) acetate is a versatile catalyst in organic synthesis. It has been used in the stereocontrolled synthesis of saturated heterocycles and dihydrofuran-3-imines, showcasing high yield and diastereoselectivity. These processes involve the transformation of 1-sulfonyl-1,2,3-triazoles with pendent allyl and propargyl ethers and thioethers to onium ylides, followed by [2,3]-sigmatropic rearrangement (Boyer, 2014). Rhodium(II) acetate also catalyzes the heterocycloaddition reaction of diazodicarbonyl compounds with nitriles to produce functionalized 1,3-oxazole derivatives, important intermediates in natural products synthesis (Connell et al., 1993).

Applications in Coordination and Organometallic Chemistry

Rhodium acetate plays a significant role in coordination and organometallic chemistry. It is used in large processes relying on homogeneous rhodium-catalyzed reactions like hydroformylation of alkenes, carbonylation of methanol to acetic acid, and hydrodesulfurization of thiophene derivatives in crude oil. These applications are analyzed using 103Rh NMR spectroscopy, an analytical tool providing insights into the complex chemistry of rhodium (Ernsting et al., 2004).

Safety And Hazards

Rhodium acetate can cause serious eye irritation and is suspected of causing genetic defects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Rhodium acetate, related rhodium carboxylates, and rhodium amide complexes are powerful catalysts for carbene chemistry . They readily promote the decomposition of diazo compounds and transfer the resulting carbene to a variety of substrates . This suggests potential future directions in the field of organic synthesis .

properties

IUPAC Name

rhodium(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOVMQUISJERI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O6Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067178
Record name Acetic acid, rhodium(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium acetate

CAS RN

26105-49-7, 42204-14-8
Record name Acetic acid, rhodium(3+) salt (3:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, rhodium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, rhodium(3+) salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rhodium(3+) acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
J Adams, MA Poupart, L Grenier, C Schaller… - Tetrahedron …, 1989 - academia.edu
Summary; Diazo-carbonyl compounds, when catalmd by rhodium acetatc, insert preferentially adjacent to ether oxygens. This phenomenon was exploited to develop a …
Number of citations: 178 www.academia.edu
J Ito, M Kitase, H Nishiyama - Organometallics, 2007 - ACS Publications
Cross-coupling between terminal alkynes and dimethyl acetylenedicarboxylate (3) in the presence of 1 mol % bis(oxazolinyl)phenyl−rhodium acetate complex, (Phebox-R)Rh(OAc) 2 (H …
Number of citations: 52 pubs.acs.org
R Marčec - Reaction Kinetics and Catalysis Letters, 1986 - Springer
… Rhodium acetate dimer Rh2(OCOCH3) 4 was prepared and characterized according to the … some conversion data obtained with various ligands added tothe rhodium acetate dimer. …
Number of citations: 12 link.springer.com
A Erck, E Sherwood, JL Bear, AP Kimball - Cancer Research, 1976 - AACR
… Rhodium acetate has been shown to react in vitro with molecules like cysteine-containing free sulfhydryl groups to form an unstable complex which rapidly breaks down, yielding …
Number of citations: 70 aacrjournals.org
N Farrell - Journal of Inorganic Biochemistry, 1981 - Elsevier
… Rhodium acetate was prepared by the method of Wilkinson [6]. The purines and nucleosides used in this study were purchased from Aldrich Chemical Co. and used without further …
Number of citations: 54 www.sciencedirect.com
SD Williams, EE Edwards - International Journal of Molecular Sciences, 2004 - mdpi.com
… of rhodium acetate and related compounds as catalysts for carbene chemistry has been well established [1]. This paper is concerned mostly with the diaquo complex of rhodium acetate, …
Number of citations: 12 www.mdpi.com
RM O'Mahony, D Lynch, KS O'Callaghan… - … Process Research & …, 2021 - ACS Publications
… Successful telescoping with a rhodium acetate-… the rhodium acetate-catalyzed step without any detrimental impact on the efficiency of the O–H insertion. In addition, the rhodium acetate-…
Number of citations: 7 pubs.acs.org
S Itagaki, K Kamata, K Yamaguchi… - Chemical …, 2012 - pubs.rsc.org
In the presence of Rh2(OAc)4 (OAc = acetate) and TBA2WO4 (TBA = tetra-n-butylammonium), the N-silylation of indole derivatives with hydrosilanes efficiently proceeded to give the …
Number of citations: 49 pubs.rsc.org
MP Doyle, MS Shanklin, HQ Pho… - The Journal of Organic …, 1988 - ACS Publications
… undergo facile intramolecular aromatic substitution to form 2(3/f)-indolinones in high yield when these reactions are performed in the presence of a catalytic amount of rhodium® acetate…
Number of citations: 148 pubs.acs.org
S Men, J Jiang - Chemical Physics Letters, 2016 - Elsevier
X-ray photoelectron spectroscopy (XPS) is used as a probe of the interaction between rhodium acetate ([Rh 2 (OAc) 4 ]) and ionic liquids. Due to the impact of the anion of ionic liquids …
Number of citations: 11 www.sciencedirect.com

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